molecular formula C22H13ClN2O3 B12462394 N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

Cat. No.: B12462394
M. Wt: 388.8 g/mol
InChI Key: LZSFWWMASVNAPO-UHFFFAOYSA-N
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Description

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, a benzoxazole ring, and a chloronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chloronaphthalene derivative, which undergoes a series of reactions to introduce the benzoxazole and furan moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
  • N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

Uniqueness

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H13ClN2O3

Molecular Weight

388.8 g/mol

IUPAC Name

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C22H13ClN2O3/c23-17-7-2-4-14-15(17)5-1-6-16(14)22-25-18-12-13(9-10-19(18)28-22)24-21(26)20-8-3-11-27-20/h1-12H,(H,24,26)

InChI Key

LZSFWWMASVNAPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=CO5

Origin of Product

United States

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